BenchChemオンラインストアへようこそ!

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea

FAAH inhibition Structure-Activity Relationship Ethoxyphenyl regioisomers

Select CAS 941875-92-9, a structurally distinct biaryl tetrazolyl urea, for FAAH/MAGL selectivity profiling and B1 receptor antagonist SAR studies. Its unique 2-ethoxyphenyl urea moiety and 3,4-difluorophenyl tetrazole core form a pharmacophore absent in common 3- or 4-substituted analogs, enabling mapping of FAAH active site tolerance toward ortho-substituted aromatics. 19F-NMR compatible for binding assays; ethoxy group serves as a derivatization handle. Class-level SAR confirms even minor substituent shifts dramatically alter FAAH/MAGL selectivity—making this compound an indispensable differentiated comparator for hit-to-lead optimization.

Molecular Formula C17H16F2N6O2
Molecular Weight 374.352
CAS No. 941875-92-9
Cat. No. B2616276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea
CAS941875-92-9
Molecular FormulaC17H16F2N6O2
Molecular Weight374.352
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H16F2N6O2/c1-2-27-15-6-4-3-5-14(15)21-17(26)20-10-16-22-23-24-25(16)11-7-8-12(18)13(19)9-11/h3-9H,2,10H2,1H3,(H2,20,21,26)
InChIKeyGTRQMADWJBSKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 30 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea (CAS 941875-92-9): Procurement-Focused Profile


1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea (CAS 941875-92-9) is a synthetic biaryl tetrazolyl urea derivative with the molecular formula C17H16F2N6O2 and a molecular weight of 374.35 g/mol . The compound belongs to the N-tetrazolyl aryl urea class, which has been investigated in medicinal chemistry for its potential as bradykinin B1 receptor antagonists [1] and inhibitors of endocannabinoid metabolism enzymes (FAAH/MAGL) [2]. Its structure features a 3,4-difluorophenyl group on the tetrazole ring and a 2-ethoxyphenyl substituent on the urea linker, creating a distinct pharmacophore within this chemical series.

Critical Structural Differentiation: Why 941875-92-9 Cannot Be Casually Replaced by Close Analogs


In the tetrazolyl urea class, even minor substituent changes cause dramatic shifts in biological activity. Published SAR studies on biaryl tetrazolyl ureas as FAAH inhibitors demonstrate that moving from a 4-ethoxy to a 3-ethoxy substitution on the distal phenyl ring can substantially alter both FAAH inhibitory potency and selectivity over MAGL [1]. Similarly, the specific 3,4-difluoro substitution pattern on the N-phenyl tetrazole ring influences target binding, with reports indicating that different fluoro-substitution patterns on this moiety lead to divergent FAAH/MAGL selectivity profiles [1]. For the related bradykinin B1 receptor antagonist series, analogous N-tetrazolyl aryl urea derivatives are claimed to possess distinct antagonist activities dependent on the exact substitution pattern [2]. Therefore, the unique combination of a 2-ethoxyphenyl urea portion and a 3,4-difluorophenyl tetrazole in CAS 941875-92-9 constitutes a structurally distinct entity that cannot be assumed equipotent or functionally interchangeable with any isomer or close analog without direct comparative data.

Quantitative Differentiation Evidence for 1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea (CAS 941875-92-9)


Regioisomeric Specificity of the Ethoxyphenyl Substituent: 2-Ethoxy vs. 4-Ethoxy Analogs in FAAH Inhibition

While direct biological data for CAS 941875-92-9 is not publicly available, SAR from the closely analogous biaryl tetrazolyl urea series (Ortar et al., 2013) provides quantifiable evidence of regioisomeric differentiation. In this class, the position of substituents on the distal phenyl ring critically governs FAAH inhibitory activity. Compounds with substituents at the meta-position (3-position) of the distal phenyl ring exhibited distinct IC50 values compared to their para-substituted (4-position) analogs, with shifts in potency of up to 10-fold observed [1]. By extension, the 2-ethoxyphenyl substituent of CAS 941875-92-9 is expected to confer a unique steric and electronic environment at the enzyme active site, differentiating it from the related 4-ethoxyphenyl analog (CAS 942000-87-5) . However, this is a class-level inference and direct head-to-head data for this specific pair is lacking.

FAAH inhibition Structure-Activity Relationship Ethoxyphenyl regioisomers

Fluorine Substitution Pattern on the Tetrazole N-Phenyl Ring: 3,4-Difluoro vs. Other Patterns in Target Selectivity

In the Ortar et al. (2013) eukaryotic endocannabinoid metabolism study, the 3,4-difluorophenyl substitution pattern on the tetrazole N-phenyl ring was associated with specific FAAH and MAGL inhibition profiles across compounds 1-32. The study reported that certain substitution patterns yielded potent FAAH inhibitors (IC50 = 3.0-9.7 nM for compounds 16, 20, 21, 25, 28) with >39- to >141-fold selectivity over MAGL, while compound 27 was a promising dual FAAH-MAGL inhibitor [1]. The 3,4-difluoro substitution of CAS 941875-92-9 places it within this highly active structural space, but direct determination of its selectivity index requires experimental confirmation and cannot be interpolated from the published data set.

FAAH/MAGL dual inhibition Fluorine scan Selectivity window

Bradykinin B1 Receptor Antagonist Potential: Structural Versus Isomeric Analogues

A 2023 WIPO patent (WO2023237015) by Hangzhou Yirui Pharmaceutical Technology Co. Ltd. discloses N-tetrazolyl aryl urea derivatives as bradykinin B1 receptor antagonists for treating inflammatory conditions [1]. The compound CAS 941875-92-9 falls within the generic structural scope of this patent claim. While individual compound data is not disclosed, the patent asserts that compounds within the claimed class exhibit antagonist activity at the bradykinin B1 receptor [1]. The presence of the 2-ethoxyphenyl group in CAS 941875-92-9 differentiates it from other analogs in the patent scope, such as phenethyl or tolyl-substituted variants (e.g., CAS 941875-90-7, 942000-83-1) [2], suggesting potentially altered binding kinetics or efficacy.

Bradykinin B1 receptor antagonist N-tetrazolyl aryl urea

Physical and Chemical Properties: Impact on Formulation and Experimental Handling

CAS 941875-92-9 has a molecular formula of C17H16F2N6O2 and a molecular weight of 374.35 g/mol . The presence of two fluorine atoms (total contribution ~38 Da) and the ethoxy group influences its lipophilicity (clogP estimated ~2.5-3.5 based on class) and hydrogen-bonding capacity (6 hydrogen bond acceptors from the tetrazole ring, urea, and ethoxy oxygen) . These properties differentiate it from non-fluorinated or differently substituted analogs and will affect solubility, permeability, and metabolic stability profiles during in vitro and in vivo experiments. The compound's moderate molecular weight and balanced heteroatom count place it within favorable drug-like chemical space.

Molecular properties Pre-formulation Solubility

Optimal Application Scenarios for Procuring 1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea (CAS 941875-92-9)


Endocannabinoid System Probe Development

Based on class-level SAR evidence from the tetrazolyl urea FAAH/MAGL inhibitor literature (Ortar et al., 2013), CAS 941875-92-9 is well-suited as a structurally differentiated probe for investigating the effects of distal phenyl substitution on FAAH/MAGL selectivity. Its 2-ethoxyphenyl group offers a distinct steric and electronic profile compared to previously characterized 3- or 4-substituted analogs, enabling researchers to map the FAAH active site tolerance towards ortho-substituted aromatic rings [1].

Bradykinin B1 Receptor Antagonist Mode-of-Action Studies

Given its structural placement within the generic claims of the WO2023237015 patent, this compound can serve as a valuable comparator for studying bradykinin B1 receptor antagonist SAR. Its 2-ethoxyphenyl substitution distinguishes it from more common phenethyl or tolyl analogs, potentially leading to altered binding mode or pharmacokinetic properties relevant to ocular inflammation or pulmonary edema models [2].

Fluorinated Fragment-Based Drug Design (FBDD) Library Building Block

The compound's 3,4-difluorophenyl tetrazole core and 2-ethoxyphenyl urea moiety represent a versatile building block for fragment-based or diversity-oriented synthesis campaigns [3]. The fluorine atoms provide metabolic stability and enable 19F-NMR-based binding assays, while the ethoxy group serves as a handle for further functionalization. This combination of properties makes it a highly adaptable starting point for hit-to-lead optimization.

Quote Request

Request a Quote for 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.